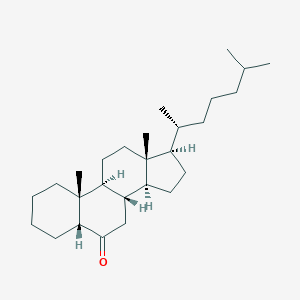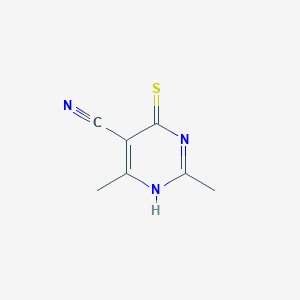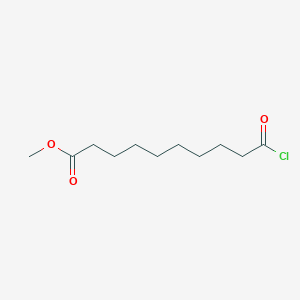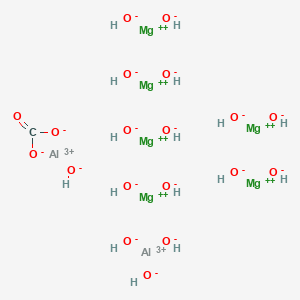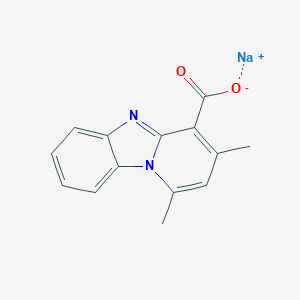
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a pyridine ring fused to it.
作用机制
The exact mechanism of action of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit viral replication by interfering with viral DNA synthesis. Furthermore, it may exert its antibacterial effects by disrupting bacterial cell membranes.
生化和生理效应
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
One of the advantages of using pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt in lab experiments is its broad range of potential applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It may be harmful to both humans and the environment, and proper safety precautions should be taken when handling it in the laboratory.
未来方向
There are several future directions for research on pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt. One area of interest is its potential use as a photosensitizer in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been shown to have potential as a photosensitizer in this therapy, and further research is needed to explore its efficacy.
Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Metal ions play important roles in various biological processes, and the development of sensitive and selective probes for detecting them is important for understanding these processes. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been shown to have potential as a fluorescent probe for detecting metal ions, and further research is needed to optimize its performance.
Conclusion:
In conclusion, pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is a chemical compound that has potential applications in various fields. It has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its potential use as a fluorescent probe and photosensitizer. Further research is needed to explore its potential in these areas and to optimize its performance.
合成方法
The synthesis of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt involves the reaction of 1,2-phenylenediamine with 1,3-dimethyl-2-nitrobenzene in the presence of a reducing agent such as iron powder or tin. The resulting intermediate is then treated with sodium hydroxide to obtain the final product in the form of a sodium salt.
科学研究应用
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.
属性
CAS 编号 |
10326-85-9 |
|---|---|
产品名称 |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt |
分子式 |
C14H11N2NaO2 |
分子量 |
262.24 g/mol |
IUPAC 名称 |
sodium;1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C14H12N2O2.Na/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18;/h3-7H,1-2H3,(H,17,18);/q;+1/p-1 |
InChI 键 |
MKNMFSDLWXOUIZ-UHFFFAOYSA-M |
手性 SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+] |
SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+] |
规范 SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+] |
其他 CAS 编号 |
10326-85-9 |
同义词 |
1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



